molecular formula C21H23F3N2O5S B2976235 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1286722-59-5

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2976235
CAS RN: 1286722-59-5
M. Wt: 472.48
InChI Key: YQVRWAUMQLNQQK-UHFFFAOYSA-N
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Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of benzenesulfonamides, including derivatives similar to N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, has been synthesized and evaluated for biological activities. These compounds have been investigated for their potential as membrane-bound phospholipase A2 inhibitors, with specific derivatives showing significant in vitro potency and in vivo protective effects against myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Pharmacological Activities

Another area of research involves the synthesis of new biologically active N-substituted derivatives that are prepared through a multi-step synthesis process. These derivatives have been evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, displaying promising results in terms of their potential pharmacological applications (Khalid et al., 2014).

Antioxidant and Enzyme Inhibitory Properties

Compounds incorporating sulfonamide and piperidine moieties have been assessed for their antioxidant properties and inhibitory activity against enzymes relevant to diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Some derivatives have shown moderate to potent inhibitory potency, suggesting their utility in therapeutic applications (Lolak et al., 2020).

Corrosion Inhibition

Research on piperidine derivatives, including structures related to this compound, has extended into the field of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties on iron surfaces, demonstrating the potential of these compounds in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c22-21(23,24)31-18-6-8-19(9-7-18)32(28,29)25-14-16-10-12-26(13-11-16)20(27)15-30-17-4-2-1-3-5-17/h1-9,16,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRWAUMQLNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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